molecular formula C17H13Cl3N4S B1207236 Imibenconazole CAS No. 86598-92-7

Imibenconazole

Cat. No. B1207236
CAS RN: 86598-92-7
M. Wt: 411.7 g/mol
InChI Key: AGKSTYPVMZODRV-UHFFFAOYSA-N
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Description

Imibenconazole is a fungicide known for its application in agriculture. It belongs to the class of imidazole fungicides, which are widely used to control a broad spectrum of fungal diseases. The compound's effectiveness stems from its action on the fungal cell, inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.

Synthesis Analysis

The synthesis of imidazole and its derivatives, including imibenconazole, typically involves the reaction of glyoxal, formaldehyde, and ammonia. A well-known method for synthesizing imidazoles is the Debus-Radziszewski imidazole synthesis, which can be adapted to synthesize imibenconazole by varying the starting materials or through specific functionalization steps post-synthesis. Another relevant synthesis approach for imidazole derivatives utilizes the van Leusen imidazole synthesis, which is advantageous due to its applicability in producing a wide range of imidazole-based medicinal molecules (Heber Victor Tolomeu & C. A. Fraga, 2023); (Xunan Zheng, Zhengning Ma, & Dawei Zhang, 2020).

Molecular Structure Analysis

The molecular structure of imibenconazole, like other imidazole derivatives, features the imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This structure is crucial for the biological activity of imibenconazole, providing the necessary interactions with the fungal enzymes involved in ergosterol synthesis.

Chemical Reactions and Properties

Imibenconazole undergoes hydrolysis in aquatic environments with varying pH values, showing instability in both acidic and alkaline conditions while being stable in neutral conditions (Y. Hao, 2008). This property is significant for understanding the environmental fate of imibenconazole and its potential degradation pathways.

Scientific Research Applications

Hydrolysis Dynamics in Aquatic Environments

  • Research Focus : The hydrolysis dynamics of imibenconazole in different pH values of aquatic environments were studied using gas chromatography methods.
  • Findings : Imibenconazole is unstable in both acidic and alkaline environments, undergoing rapid hydrolysis. However, it remains stable in basic water environments.
  • Source : (Hao, 2008)

Persistence in Soil Ecosystems

  • Research Focus : The degradation dynamics of imibenconazole in soil and its persistence were analyzed in a mimicked soil ecosystem. The residues were determined through gas chromatography.
  • Findings : Imibenconazole was found to disappear rapidly from soil, with a half-life of approximately 12.5 to 15.6 days, depending on the initial concentration.
  • Source : (Hong Li-ping, 2008)

Determination in Fruits and Vegetables

  • Research Focus : A method for determining imibenconazole in fruits and vegetables was developed using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC—MS—MS).
  • Findings : The method offered a linear range from 1.0μg/L to 100μg/L, with a detection limit of 1.0μg/kg, showcasing high sensitivity and good reproducibility for determining imibenconazole in these food sources.
  • Source : (Che Jing-chu, 2015)

Inhibitory Effects on Immune Cells

  • Research Focus : The effects of several azole-type fungicides, including imibenconazole, on interleukin-17 gene expression were studied. This involved investigating their activity against retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ).
  • Findings : Imibenconazole demonstrated inverse agonistic activity, suggesting its potential to modulate IL-17 expression in immune cells.
  • Source : (Kojima et al., 2012)

Safety And Hazards

Imibenconazole has a low mammalian toxicity . It may cause skin sensitization, eye irritation, and harm if inhaled . It is also hazardous to the aquatic environment, causing acute and chronic toxicity .

properties

IUPAC Name

(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSTYPVMZODRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058204
Record name Imibenconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imibenconazole

CAS RN

86598-92-7
Record name Imibenconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86598-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imibenconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imibenconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIBENCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
574
Citations
P Liu, ZQ Zhou, LY Guo - Journal of Fruit Science, 2009 - cabdirect.org
… sensitive to carbendazim than to imibenconazole and propiconazole. Furthermore, … to imibenconazole and propiconazole, but no correlation between carbendazim and imibenconazole, …
Number of citations: 3 www.cabdirect.org
Z Wenjun, LI Huidong, F Liping, D Zhan, DU Hongxia… - 农药学学报, 2017 - nyxxb.cn
… A new method for detecting imibenconazole in fat-containing … Imibenconazole in samples were extracted by acetonitrile … peak and concentration of imibenconazole in the range of 0.005-…
Number of citations: 2 www.nyxxb.cn
C Jingchun, C Sheng, HE Yabin, Z Xiaoping - Food and Machinery, 2015 - ifoodmm.cn
The sample was purifid by solid phase extraction column. A simple, fast, accurate method for determination of Imibenconazole in fruits and vegetables was developed by ultra high …
Number of citations: 0 www.ifoodmm.cn
T Kido - Journal of Pesticide Science, 2011 - jstage.jst.go.jp
… Chemical structure of imibenconazole. … Industrial synthetic route of imibenconazole. … Examination of new synthesis route of imibenconazole. …
Number of citations: 0 www.jstage.jst.go.jp
H Kojima, R Muromoto, M Takahashi… - Toxicology and applied …, 2012 - Elsevier
… In particular, imibenconazole, triflumizole and hexaconazole showed RORγ inverse … In addition, the inhibitory effect of imibenconazole as well as that of T0901317 was absorbed in …
Number of citations: 45 www.sciencedirect.com
MH Oh, JW Hyun, WP Park, HN Hyun - Korean Journal of Organic …, 2020 - koreascience.kr
The aim of the present study was to investigate the suppressive effects of the bio-sulfur used by eco-friendly farms on the outbreak of citrus scab. To evaluate the inhibiting effect of bio-…
Number of citations: 4 koreascience.kr
DH Kim, SS Kim, KS Kim, JW Hyun - Korean journal of applied …, 2006 - koreascience.kr
The toxicities of 37 commercial pesticides for citrus pests were evaluated to H, fallacis. Eight fungicides (difenoconazole, imibenconazole, azoxystrobin, dithianon, fluazinam, procymidon…
Number of citations: 10 koreascience.kr
LCD Rocha, GA Carvalho, AP Moura… - Neotropical …, 2006 - SciELO Brasil
O objetivo do presente estudo foi avaliar a toxicidade de alguns produtos fitossanitários utilizados na cultura do crisântemo para ovos e ninfas de Orius insidiosus (Say). Os bioensaios …
Number of citations: 5 www.scielo.br
Y Ogawa - Agrochem Jpn, 1995
Number of citations: 5
UK MAFF - 1985 - London
Number of citations: 2

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